REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]4[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=4)[CH:17]=3)[C:12](=[O:25])[C:11]([C:26]([O:28]CC)=O)=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].ClC1C=C(C=CC=1Cl)[NH2:35].FC1C=CC(N)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]4[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=4)[CH:17]=3)[C:12](=[O:25])[C:11]([C:26]([NH2:35])=[O:28])=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
ethyl 1-(3,4-dichlorophenyl)-1,4-dihydro-4-oxo-7-(4- pyridinyl)-3-quinolinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)OCC
|
Name
|
( e )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( f )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
( e )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |